molecular formula C21H14N2O4 B6095826 6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one

6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one

Cat. No.: B6095826
M. Wt: 358.3 g/mol
InChI Key: QKAZUNUVZWMVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one is a complex organic compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 2-nitrophenylacetyl acetoacetate reacts with 1-benzyl-1-phenylhydrazine in acetic acid to form the desired compound . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzazepine core allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced benzazepines, and substituted benzazepine compounds

Scientific Research Applications

6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been shown to induce endoplasmic reticulum stress in cancer cells, leading to cell death . The exact pathways and molecular targets are still under investigation, but its ability to disrupt protein homeostasis is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one is unique due to its specific nitrobenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-20(14-7-5-8-16(12-14)23(26)27)22-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(22)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAZUNUVZWMVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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